1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone

Description

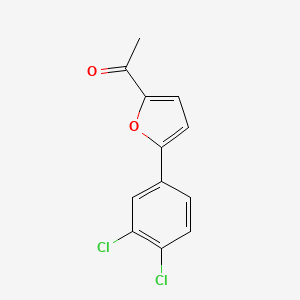

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C12H8Cl2O2. It is characterized by a furan ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety.

Properties

IUPAC Name |

1-[5-(3,4-dichlorophenyl)furan-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)8-2-3-9(13)10(14)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPOSCDUALZSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation of furfuraldehyde derivatives with aromatic ketones in the presence of an alkali . This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: Halogenation, nitration, and other substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

This compound is widely utilized as an intermediate in the synthesis of various organic compounds. It can be synthesized through methods such as the Claisen-Schmidt condensation of furfuraldehyde derivatives with aromatic ketones, typically in the presence of alkali. The ability to modify its structure allows for the creation of diverse derivatives that can exhibit varied chemical properties.

Production of Specialty Chemicals:

In industrial applications, 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is employed in producing specialty chemicals. Its unique substituents enable it to participate in various chemical reactions, leading to products with specific desired characteristics.

Biological Research Applications

Biological Pathways and Interactions:

In biological research, this compound is utilized to study various biological pathways. Its interaction with specific molecular targets can lead to insights into enzyme inhibition and receptor interactions, making it a valuable tool for understanding complex biological systems.

Therapeutic Potential:

Research indicates that this compound may possess therapeutic properties. For instance, its mechanism of action might involve inhibiting certain enzymes or receptors relevant to disease pathways, thereby offering potential avenues for drug development.

Case Study 1: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. These studies focused on their anti-inflammatory properties and potential as therapeutic agents against various diseases. The results demonstrated that modifications to the furan ring could enhance binding affinity and specificity towards biological targets .

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that the compound interacts with specific signaling pathways involved in inflammation. By targeting neutrophil function, derivatives of this compound exhibited significant suppression of inflammatory markers in vitro. This suggests a promising role in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and dichlorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

- 1-[5-(2,4-Dichlorophenyl)furan-2-yl]ethanone

- 5-(3,4-Dichlorophenyl)furfural

- 2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethan-1-one

Uniqueness: 1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-(3,4-Dichlorophenyl)furan-2-yl)ethanone is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a furan ring substituted with a dichlorophenyl group, which is critical for its biological activity.

1. Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of related furan chalcone derivatives. The compound this compound is part of a series that showed promising urease inhibition. For instance, derivatives with similar structures exhibited IC50 values ranging from 16.13 µM to 52.64 µM against urease, indicating that modifications in the phenyl substituents significantly affect activity .

Table 1: Urease Inhibition Activities of Related Compounds

| Compound | IC50 (µM) | Comments |

|---|---|---|

| 4h | 16.13 ± 2.45 | Most active |

| 4s | 18.75 ± 0.85 | Strong inhibitor |

| 4f | 23.09 ± 3.65 | Moderate activity |

| Reference (Thiourea) | 21.25 ± 0.15 | Standard comparison |

2. Anticancer Activity

The compound has been explored for its anticancer potential against various cell lines. Studies indicate that derivatives containing the furan moiety exhibit significant cytotoxic effects on cancer cells such as A549 (lung adenocarcinoma) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and mitochondrial membrane potential disruption .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | Compound Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| A549 | Various | ~14-18 | Apoptosis induction |

| HepG2 | Various | ~11-16 | Mitochondrial depolarization |

| C6 Glioma | Various | Not specified | Cytotoxic effects |

3. Antimicrobial Activity

Antimicrobial properties have also been investigated, with promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy of the compounds .

Table 3: Antimicrobial Activity Summary

| Microorganism | Compound Tested | MIC (µg/mL) |

|---|---|---|

| E. faecalis | D-2, D-4 | 3.58 |

| Candida krusei | D-7, D-9 | ~8.74 |

| A. niger | D-20 | ~6.90 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the furan and phenyl rings significantly influence biological activity:

- Electron-Withdrawing Groups : Compounds with halogens at specific positions enhance urease inhibition and antimicrobial activity.

- Furan Ring Modifications : Substitutions on the furan ring affect cytotoxicity and selectivity towards cancer cell lines.

Case Studies

Several case studies have demonstrated the efficacy of compounds similar to this compound:

- Urease Inhibition Study : A series of furan chalcones were synthesized and screened for urease inhibition, revealing that modifications led to significant differences in potency .

- Anticancer Mechanism Analysis : Flow cytometry studies showed that certain derivatives induced apoptosis in A549 cells by disrupting mitochondrial functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.